N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
CAS No.: 2108705-63-9
Cat. No.: VC2895924
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108705-63-9 |
|---|---|
| Molecular Formula | C12H21Cl2N3 |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H |
| Standard InChI Key | BRBIAHSOXFCMFR-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
| Canonical SMILES | CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Introduction
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride is a synthetic organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its bipyridinyl structure, which contributes to its distinctive chemical properties and reactivity.
Key Characteristics:
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Molecular Formula: C12H21Cl2N3
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Molecular Weight: Approximately 278.22 g/mol
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CAS Number: 1256789-17-9 (as per some sources, though there might be variations in CAS numbers reported) .
Structural Similarities:
Several compounds exhibit structural similarities to N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Dimethylamino)pyridine | Pyridine derivative with a dimethylamino group | Known for its strong nucleophilic character |
| 1-Methylpiperidine | Piperidine derivative with a methyl group | Used as a solvent and reagent in organic synthesis |
| 6-(Piperidin-1-yl)pyrimidin-4-amines | Contains a piperidine ring and pyrimidine structure | Explored for its biological activity against various diseases |
Synthesis and Characterization
The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to optimize yield and purity.
Synthesis Steps:
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Initial Preparation: Starting materials are prepared, often involving pyridine derivatives and piperidine.
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Coupling Reactions: The pyridine and piperidine moieties are coupled using appropriate reagents.
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Purification: The final product is purified through methods such as recrystallization or chromatography.
Applications and Research Findings
This compound is primarily investigated for its potential biological activities, which make it a subject of interest in pharmacological research. It has been explored as a ligand and therapeutic agent due to its interactions with various biological targets.
Biological Activities:
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Pharmacological Potential: Exhibits potential as a therapeutic agent due to its unique structure and reactivity.
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Biological Targets: Interacts with specific molecular targets, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
While N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride shares structural similarities with other compounds, its unique bipyridinyl structure sets it apart. For instance, N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride also features a pyridine ring with a piperidine group but at a different position, influencing its biological activities and applications.
Comparison Table:
| Compound | Position of Piperidine Group | Biological Activity |
|---|---|---|
| N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride | 6-position on pyridin-3-amine | Potential therapeutic agent |
| N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride | 6-position on pyridin-2-amine | Explored for biological activity against diseases |
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